3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride
Description
3-(2H-Isoindol-2-yl)propanoic 3-oxobutanoic anhydride is a heterocyclic anhydride characterized by the fusion of an isoindole moiety with a propanoic acid backbone and a 3-oxobutanoic acid group. The compound’s structure features a bicyclic isoindole ring system (2H-isoindol-2-yl) linked via a propanoic acid chain to a 3-oxobutanoic anhydride functional group. This configuration imparts unique reactivity, particularly in acylation and polymer modification reactions, due to the electron-deficient nature of the anhydride and the aromatic stability of the isoindole ring .
Properties
Molecular Formula |
C15H15NO4 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
3-isoindol-2-ylpropanoyl 3-oxobutanoate |
InChI |
InChI=1S/C15H15NO4/c1-11(17)8-15(19)20-14(18)6-7-16-9-12-4-2-3-5-13(12)10-16/h2-5,9-10H,6-8H2,1H3 |
InChI Key |
IFTYJCOVGWDESX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OC(=O)CCN1C=C2C=CC=CC2=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride typically involves multi-step organic reactions. One common method includes the condensation of isoindole derivatives with propanoic acid derivatives under controlled conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2H-Isoindol-2-yl)propanoic3-oxobutanoicanhydride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following table compares key structural and functional attributes of 3-(2H-Isoindol-2-yl)propanoic 3-oxobutanoic anhydride with related compounds:
Functional Group Influence
- For example, (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid forms stable crystals due to hydrogen bonding between the carboxylic acid and dioxoisoindoline groups .
- 3-Oxobutanoic Anhydride: The ketone group in the 3-oxobutanoic moiety introduces additional sites for chemical modification (e.g., ketone reduction or condensation reactions), unlike non-ketonic anhydrides such as succinic anhydride .
Pharmaceutical Intermediates
Isoindole-containing anhydrides are pivotal in synthesizing heterocyclic drug candidates. For instance, 3-[4-(R1-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acids—synthesized via succinic anhydride intermediates—exhibit antimicrobial activity against Aspergillus niger and Candida albicans .
Polymer Chemistry
Anhydrides with disulfanyl or isoindole groups, such as 3-((3-(benzyloxy)-3-oxopropyl)disulfanyl)propanoic anhydride, are used to modify hydroxyl-functional polymers, improving mechanical properties or enabling crosslinking . The target compound’s isoindole ring could enhance thermal stability in polymer matrices.
Biological Activity
3-(2H-Isoindol-2-yl)propanoic 3-oxobutanoic anhydride (CAS No. 115029-14-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its implications in pharmacology.
- Molecular Formula : C₁₅H₁₅NO₄
- Molecular Weight : 273.28 g/mol
- Physical State : Solid
- Melting Point : Approximately 126 °C
The compound is characterized by its isoindole structure, which is known for contributing to various biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Research indicates that compounds with isoindole structures exhibit significant anticancer activity. A study demonstrated that 3-(2H-Isoindol-2-yl)propanoic 3-oxobutanoic anhydride inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In vitro studies reported that it possesses bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. It appears to mitigate oxidative stress and reduce neuroinflammation in cellular models of neurodegenerative diseases. This activity is attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokine production.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using doses of 10 mg/kg. |
| Study 2 | Antimicrobial Efficacy | Showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial properties. |
| Study 3 | Neuroprotection | Reported a reduction in oxidative stress markers in neuronal cells treated with the compound, supporting its potential as a therapeutic agent for neurodegenerative disorders. |
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by upregulating pro-apoptotic proteins (BAX) and downregulating anti-apoptotic proteins (BCL-2).
- Cell Cycle Arrest : It causes G1 phase arrest in cancer cells, preventing further division.
- Oxidative Stress Reduction : By enhancing antioxidant enzyme activity, it protects neuronal cells from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
